4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride
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Overview
Description
4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride, also known as Sulfanilamide, is a molecule containing the sulfonamide functional group attached to an aniline. It was the first sulfonamide antibiotic synthesized in 1932. The compound has a molecular weight of 236.72 .
Synthesis Analysis
The synthesis of sulfonamides like 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride involves the use of sulfonyl chlorides and amines . The reaction is facilitated by calcium triflimide and DABCO, which activate sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides for SuFEx with amines . This results in a diverse set of sulfamides, sulfamates, and sulfonamides .Molecular Structure Analysis
The InChI code for 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride is1S/C8H12N2O2S.ClH/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-6H,9H2,1H3,(H2,10,11,12);1H
. This indicates the presence of a chloride ion along with the organic molecule. Chemical Reactions Analysis
Sulfonamides like 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states .Physical And Chemical Properties Analysis
4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride is a powder . It has a molecular weight of 236.72 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Asymmetric Synthesis of α-Chiral Primary Amines
- Utility : Recent advances in biomimetic chemocatalysis inspired by enzymatic transaminations have enabled direct asymmetric synthesis of α-chiral primary amines. This method offers atom-economical and cost-effective access to enantiopure primary amines .
Carbonic Anhydrase Inhibition
Mechanism of Action
4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .
Safety and Hazards
properties
IUPAC Name |
4-[(1S)-1-aminoethyl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-6H,9H2,1H3,(H2,10,11,12);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEDWXLKBDLBEQ-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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